Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate
Overview
Description
Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate is a heterocyclic compound with the molecular formula C8H11O3PS. It is a member of the thiophene family, which is known for its aromatic properties and diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial effects may involve the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-dimethylphosphorylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3PS/c1-11-8(9)6-4-5-7(13-6)12(2,3)10/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRWWLQOZIZORX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)P(=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3PS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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